4-(4-Chlorophenoxy)benzoyl chloride
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Overview
Description
4-(4-Chlorophenoxy)benzoyl chloride is an organic compound with the molecular formula C13H8Cl2O2. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a 4-chlorophenoxy group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
4-(4-Chlorophenoxy)benzoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-(4-chlorophenoxy)benzoic acid with thionyl chloride. The reaction is typically carried out by refluxing 4-(4-chlorophenoxy)benzoic acid in thionyl chloride for several hours. The volatiles are then evaporated to obtain the crude product .
Chemical Reactions Analysis
4-(4-Chlorophenoxy)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-(4-chlorophenoxy)benzoic acid and hydrochloric acid.
Oxidation and Reduction:
Scientific Research Applications
4-(4-Chlorophenoxy)benzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine: It is involved in the synthesis of pharmaceuticals and biologically active molecules.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenoxy)benzoyl chloride involves its reactivity as an acyl chloride. It reacts with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .
Comparison with Similar Compounds
4-(4-Chlorophenoxy)benzoyl chloride can be compared with other similar compounds such as:
Benzoyl chloride: A simpler acyl chloride without the 4-chlorophenoxy group.
4-Chlorobenzoyl chloride: Similar structure but lacks the phenoxy group.
4-(4-Chlorophenyl)sulfonylbenzoyl chloride: Contains a sulfonyl group instead of the phenoxy group
These comparisons highlight the unique reactivity and applications of this compound due to the presence of both the chlorophenoxy and benzoyl groups.
Properties
Molecular Formula |
C13H8Cl2O2 |
---|---|
Molecular Weight |
267.10 g/mol |
IUPAC Name |
4-(4-chlorophenoxy)benzoyl chloride |
InChI |
InChI=1S/C13H8Cl2O2/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H |
InChI Key |
MXACHZKCBUUPMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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